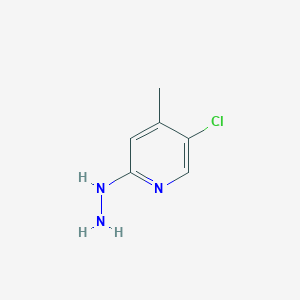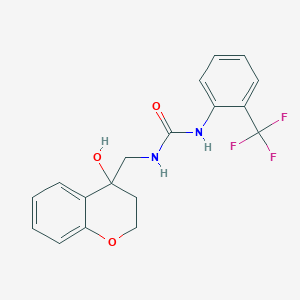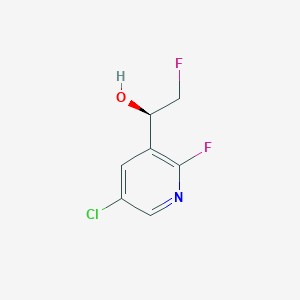![molecular formula C15H17NO2 B2561458 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one CAS No. 2137783-54-9](/img/structure/B2561458.png)
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one” is a chemical compound with the CAS Number: 2137783-54-9 . It has a molecular weight of 243.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17NO2/c17-14-6-11-18-15 (14)7-9-16 (10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the current resources.Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds structurally related to "8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one" have been synthesized and evaluated for their antiviral properties. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated inhibitory activity against human coronavirus and influenza virus, highlighting the relevance of this scaffold in antiviral drug development (Apaydın et al., 2019).
Antihypertensive Activity
Another study investigated the antihypertensive effects of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing the potential of these compounds as alpha-adrenergic blockers, thereby offering a basis for the development of new antihypertensive agents (Caroon et al., 1981).
Synthetic Methodologies
The synthesis of azaspiro[4.5]decane systems via oxidative cyclization has been described, providing valuable insights into the chemical synthesis of such complex structures (Martin‐Lopez & Bermejo, 1998). This knowledge is crucial for the development of new compounds with potential biological applications.
Antitumor Activity
Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and their anticancer activities evaluated, indicating that some of these compounds have moderate to potent activity against various cancer cell lines (Yang et al., 2019). This suggests the potential of spirocyclic compounds in cancer therapy.
Antimicrobial and Antiviral Evaluations
New spiroheterocycles, including 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, have been synthesized and their antimicrobial properties studied. Some of these compounds exhibited significant antimicrobial activity, underscoring the versatility of the spirocyclic scaffold for developing new classes of antimicrobial and antiviral molecules (Dalloul et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXFIAYIZOBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)
![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)


![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)
![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)
![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)